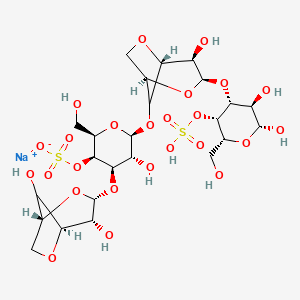

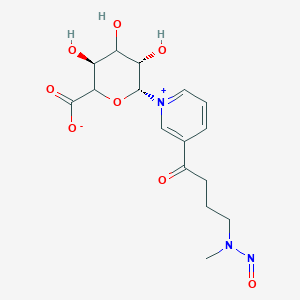

3-Hydroxydesloratadine b-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

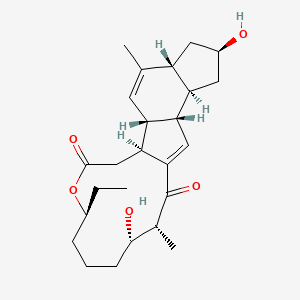

3-Hydroxydesloratadine b-D-glucuronide is a metabolite of desloratadine, which is a second-generation antihistamine used to treat allergies. 3-Hydroxydesloratadine b-D-glucuronide has been studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

Role in Drug Metabolism and Disposition

The formation of 3-Hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UGT2B10 is an obligatory requirement . This process is crucial in drug metabolism and disposition, and understanding it can help in predicting drug-drug interactions and individual variations in drug response .

Application in Allergy Treatment

3-Hydroxydesloratadine is the major active metabolite of Desloratadine, which is a non-sedating long-lasting antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria . Therefore, understanding the metabolism of 3-Hydroxydesloratadine can help in optimizing the therapeutic use of Desloratadine .

Use in Enzyme Kinetics Studies

The formation of 3-Hydroxydesloratadine involves the action of cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT). Studies on the kinetics of these enzymes using 3-Hydroxydesloratadine can provide valuable insights into the functioning of these enzymes .

Role in Pharmacokinetics

The pharmacokinetics of 3-Hydroxydesloratadine, including its formation and elimination, can influence the pharmacokinetics of Desloratadine. Therefore, studying 3-Hydroxydesloratadine can help in predicting the pharmacokinetic behavior of Desloratadine .

Use in In Vitro Systems

The formation of 3-Hydroxydesloratadine has been demonstrated in cryopreserved human hepatocytes (CHH), making it a useful compound for studying drug metabolism in in vitro systems .

Application in Mass Spectrometry

The formation of 3-Hydroxydesloratadine can be detected using liquid chromatography tandem mass spectrometry (LC-MS/MS), making it a useful compound for developing and validating LC-MS/MS methods for drug analysis .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRWMPRWQUMIJ-LYVDORBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxydesloratadine b-D-glucuronide | |

CAS RN |

774538-89-5 |

Source

|

| Record name | 3-Hydroxydesloratadine o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Why is the formation of 3-Hydroxydesloratadine O-glucuronide important in desloratadine metabolism?

A1: The study highlights that the formation of 3-Hydroxydesloratadine O-glucuronide is a major metabolic pathway for desloratadine specifically in humans []. This metabolic route was successfully replicated in humanized-liver mice, which showed a similar excretion profile of 3-Hydroxydesloratadine O-glucuronide in urine as observed in humans []. This suggests that this metabolite plays a significant role in the clearance of desloratadine from the body. Understanding the metabolic fate of drugs like desloratadine, including the formation of major metabolites like 3-Hydroxydesloratadine O-glucuronide, is crucial for assessing drug efficacy and potential drug-drug interactions.

Q2: What is the significance of using humanized-liver mice in this study?

A2: Desloratadine exhibits species-dependent metabolism []. The study used chimeric TK-NOG mice transplanted with human hepatocytes (humanized-liver mice) to overcome the limitation of traditional animal models and better mimic human-specific metabolism of desloratadine []. These humanized-liver mice provided a more accurate platform to study the formation and excretion of human-specific metabolites like 3-Hydroxydesloratadine O-glucuronide, leading to more relevant data for understanding desloratadine metabolism in humans [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[[(5S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B1140623.png)

![(4R)-3-[(2S,3S)-2-Acetyl-3-[3-[bis(phenylmethyl)amino]phenyl]-1-oxopentyl]-4-phenyl-2-oxazolidinone](/img/structure/B1140627.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)